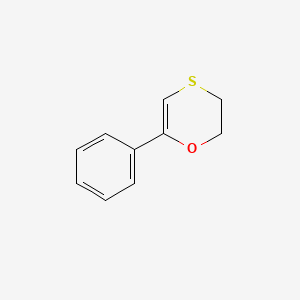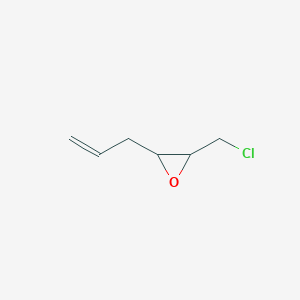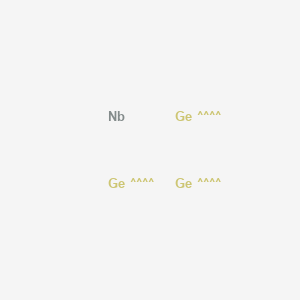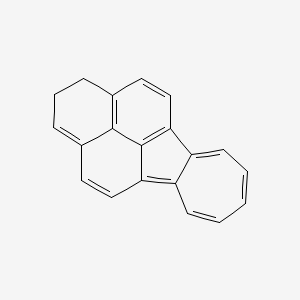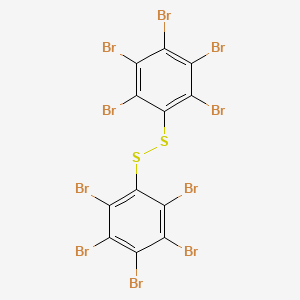
1,1'-Disulfanediylbis(pentabromobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Disulfanediylbis(pentabromobenzene) is an organic compound with the molecular formula C12H4Br10S2. It is a brominated aromatic compound, characterized by the presence of two pentabromobenzene rings connected by a disulfide bond. This compound is known for its high bromine content, making it useful in various applications, particularly as a flame retardant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-Disulfanediylbis(pentabromobenzene) can be synthesized through the bromination of 1,1’-disulfanediylbis(benzene). The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure complete bromination of the benzene rings.
Industrial Production Methods
Industrial production of 1,1’-Disulfanediylbis(pentabromobenzene) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Disulfanediylbis(pentabromobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, where one or more bromine atoms are replaced by other substituents.
Reduction Reactions: The disulfide bond can be reduced to thiol groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) are used under controlled temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium is employed.
Major Products
Substitution: Products include various substituted derivatives depending on the substituent introduced.
Reduction: Thiol derivatives are formed.
Oxidation: Sulfone derivatives are produced.
Wissenschaftliche Forschungsanwendungen
1,1’-Disulfanediylbis(pentabromobenzene) has several scientific research applications:
Chemistry: Used as a flame retardant in polymers and other materials due to its high bromine content.
Biology: Studied for its potential effects on biological systems, particularly in understanding the impact of brominated compounds.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Employed in the production of flame-retardant materials, electronics, and other industrial applications.
Wirkmechanismus
The mechanism of action of 1,1’-Disulfanediylbis(pentabromobenzene) primarily involves its ability to interfere with combustion processes. The high bromine content allows it to release bromine radicals upon heating, which then react with free radicals generated during combustion, thereby inhibiting the propagation of the flame. This makes it an effective flame retardant.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Disulfanediylbis(pentachlorobenzene): Similar structure but with chlorine atoms instead of bromine.
Decabromodiphenyl ether: Another brominated flame retardant with a different structural arrangement.
Hexabromocyclododecane: A cyclic brominated flame retardant.
Uniqueness
1,1’-Disulfanediylbis(pentabromobenzene) is unique due to its specific disulfide linkage and high bromine content, which provide distinct flame-retardant properties compared to other brominated compounds. Its structure allows for specific interactions and reactivity that are not observed in other similar compounds.
Eigenschaften
CAS-Nummer |
52735-61-2 |
|---|---|
Molekularformel |
C12Br10S2 |
Molekulargewicht |
1007.3 g/mol |
IUPAC-Name |
1,2,3,4,5-pentabromo-6-[(2,3,4,5,6-pentabromophenyl)disulfanyl]benzene |
InChI |
InChI=1S/C12Br10S2/c13-1-3(15)7(19)11(8(20)4(1)16)23-24-12-9(21)5(17)2(14)6(18)10(12)22 |
InChI-Schlüssel |
LGXISKQYIKXYTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)SSC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


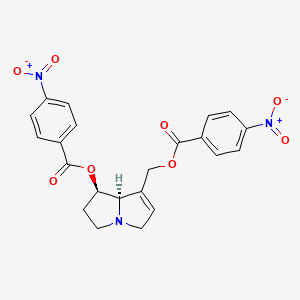

![3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol](/img/structure/B14649883.png)

